molecular formula C6H6NO5P B12903060 3-Pyridinecarboxylic acid, 6-phosphono- CAS No. 145432-84-4

3-Pyridinecarboxylic acid, 6-phosphono-

Cat. No.: B12903060
CAS No.: 145432-84-4
M. Wt: 203.09 g/mol
InChI Key: YGYBRPCOYGZEBX-UHFFFAOYSA-N
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Description

6-phosphononicotinic acid is an organic compound that features both a phosphonic acid group and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phosphononicotinic acid typically involves the reaction of nicotinic acid derivatives with phosphorous reagents. One common method involves the reaction of nicotinic acid with phosphorous trichloride and water, followed by oxidation to yield the desired phosphonic acid derivative .

Industrial Production Methods

While specific industrial production methods for 6-phosphononicotinic acid are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-phosphononicotinic acid can undergo various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: The nicotinic acid moiety can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid group can yield phosphonic acid esters, while reduction of the nicotinic acid moiety can produce reduced nicotinic acid derivatives.

Scientific Research Applications

6-phosphononicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phosphononicotinic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique magnetic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved include interactions with metal ions and the formation of supramolecular structures .

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acids: Compounds like aminomethylphosphonic acid and ethylphosphonic acid share the phosphonic acid group but differ in their overall structure and properties.

    Nicotinic acid derivatives: Compounds such as nicotinic acid and its esters share the nicotinic acid moiety but lack the phosphonic acid group.

Uniqueness

6-phosphononicotinic acid is unique due to the presence of both a phosphonic acid group and a nicotinic acid moiety, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks .

Properties

CAS No.

145432-84-4

Molecular Formula

C6H6NO5P

Molecular Weight

203.09 g/mol

IUPAC Name

6-phosphonopyridine-3-carboxylic acid

InChI

InChI=1S/C6H6NO5P/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12)

InChI Key

YGYBRPCOYGZEBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)P(=O)(O)O

Origin of Product

United States

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